molecular formula C19H27N3O3 B7144989 N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide

N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide

Cat. No.: B7144989
M. Wt: 345.4 g/mol
InChI Key: OSVRVIDEDDDTBX-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[56]dodecane-4-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-20-17(23)15-7-6-8-16(13-15)21-18(24)22-11-12-25-19(14-22)9-4-2-3-5-10-19/h6-8,13H,2-5,9-12,14H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVRVIDEDDDTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCOC3(C2)CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the methylcarbamoyl and phenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylcarbamoyl)phenyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide
  • 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide
  • 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

This compound stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for greater stability and specificity in its interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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